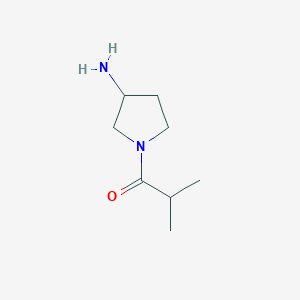

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one

Description

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one is a pyrrolidine-derived ketone featuring a primary amine at the 3-position of the pyrrolidine ring and a branched 2-methylpropan-1-one moiety. Its molecular weight (calculated as 170.25 g/mol for the free base) and moderate lipophilicity make it suitable for drug development, though its properties are highly dependent on structural modifications.

Propriétés

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(2)8(11)10-4-3-7(9)5-10/h6-7H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFPVNLLUFKXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610557 | |

| Record name | 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833483-47-9 | |

| Record name | 1-(3-Amino-1-pyrrolidinyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=833483-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Aminopyrrolidine and Ketone Coupling

A common and straightforward method involves the nucleophilic substitution reaction between 3-aminopyrrolidine and 2-methylpropan-1-one under acidic catalysis:

- Reactants: 3-aminopyrrolidine and 2-methylpropan-1-one.

- Catalyst: Acid catalyst (e.g., hydrochloric acid) to promote the reaction.

- Conditions: Controlled temperature and pH to optimize yield and minimize side reactions.

- Outcome: Formation of the ketone-linked pyrrolidine compound, often isolated as the hydrochloride salt for enhanced stability.

This method is supported by commercial synthesis descriptions, where the hydrochloride salt of (S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one is obtained by this route with careful reaction control.

Multi-Step Organic Synthesis

A more detailed synthetic sequence may include:

- Synthesis of 3-aminopyrrolidine: From suitable precursors via ring closure and amination.

- Activation of 2-methylpropan-1-one: Possibly via formation of an activated intermediate (e.g., acid chloride or imine).

- Nucleophilic substitution: The pyrrolidine nitrogen attacks the activated ketone derivative.

- Purification: Crystallization or salt formation (e.g., hydrochloride) to isolate the product.

This approach allows for better control over reaction conditions and stereochemistry.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–50 °C | Lower temperatures favor selectivity |

| pH | Acidic (pH ~1-3) | Acid catalyst promotes coupling |

| Solvent | Polar solvents (e.g., methanol, ethanol) | Solubility and reaction rate factors |

| Reaction Time | Several hours (4–24 h) | Depends on scale and catalyst |

| Purification Method | Crystallization as hydrochloride salt | Enhances stability and handling |

Research Findings and Yields

- The reaction of 3-aminopyrrolidine with 2-methylpropan-1-one under acidic conditions typically yields the hydrochloride salt of the target compound with moderate to good yields (50–80%) depending on reaction optimization.

- Stereochemical purity is critical; enantioselective synthesis or chiral resolution methods are employed to obtain the (S)-enantiomer predominantly.

- The hydrochloride salt form improves solubility and stability, facilitating further pharmacological testing.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct coupling with acid catalysis | 3-aminopyrrolidine + 2-methylpropan-1-one + acid catalyst | Simple, scalable | Requires careful pH and temp control |

| Chiral intermediate synthesis | Preparation of chiral 3-aminopyrrolidine, then coupling | High stereochemical control | Multi-step, more complex |

| Multi-step activation and substitution | Activation of ketone, nucleophilic substitution, purification | Better control over purity | Longer synthesis time |

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The amino group in the pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and other electrophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one is a versatile building block in the synthesis of complex molecules. It can be used in chemistry, biology, medicine, and industry.

- Organic Synthesis Due to its functional groups, this compound can participate in chemical reactions and act as an intermediate in organic syntheses. Its reactivity profile allows it to potentially lead to complex molecules with varied biological activities.

- Medicinal Chemistry Compounds similar to this compound may exhibit activity related to neurotransmitter modulation. Derivatives of pyrrolidine have garnered attention due to their potential biological activities, including neuroprotective, antidepressant-like, and anti-inflammatory effects.

Chemical Reactions

This compound, can undergo oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents (potassium permanganate), reducing agents (lithium aluminum hydride), and nucleophiles. Reaction conditions, including temperature, solvent, and pH, are controlled to achieve the desired outcomes.

This compound may interact with biological targets such as receptors or enzymes. The presence of both an amine and a ketone facilitates binding interactions that may influence physiological processes.

Observed Effects :

| Activity Type | Observed Effect |

|---|---|

| Neuroprotective | Inhibition of apoptosis |

| Antidepressant | Reduction in depressive behavior |

| Anti-inflammatory | Decrease in cytokine levels |

- Neuroprotective Activity Pyrrolidine derivatives may exhibit neuroprotective properties through the inhibition of neuronal apoptosis and oxidative stress.

- Antidepressant-like Effects Derivatives of similar structures have shown promise in alleviating symptoms of depression in animal models, possibly through serotonin and norepinephrine modulation.

- Anti-inflammatory Properties Compounds with similar functional groups can reduce inflammation by inhibiting pro-inflammatory cytokines.

Mécanisme D'action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparaison Avec Des Composés Similaires

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Analysis

Modifications to the Pyrrolidine Ring

- Primary Amine vs. Tertiary Amine: The target compound’s primary amine at the 3-position (pyrrolidine) contrasts with analogs like (S)-2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one, which features a tertiary dimethylamino group.

- Ring Size Variation : Replacement of pyrrolidine with azetidine (4-membered ring) in 1-(Azetidin-3-yl)-2-methylpropan-1-one introduces greater ring strain and rigidity, affecting binding to receptors requiring flexible ligands .

Ketone Chain Modifications

- Methyl vs. Phenyl Groups: The 2-methylpropan-1-one group in the target compound contributes to moderate lipophilicity. In contrast, the phenylpropan-1-one analog (1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one) exhibits higher lipophilicity, favoring hydrophobic interactions in protein binding but reducing aqueous solubility .

- Electron-Withdrawing Substituents: The trifluoromethyl group in 2-Amino-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one enhances metabolic stability by resisting oxidative degradation, a critical advantage in drug design .

Salt Forms and Solubility

- The hydrochloride salt of 1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one demonstrates improved solubility in aqueous media compared to the free base, highlighting the role of salt formation in optimizing pharmacokinetics .

Activité Biologique

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a pyrrolidine ring, an amine group, and a ketone functional group, which contribute to its pharmacological potential.

- Chemical Formula : C8H17N2O

- Molecular Weight : 156.23 g/mol

- IUPAC Name : this compound

The compound's dual classification as both an amine and a ketone allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis and drug development .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors or enzymes. The presence of the amine and ketone groups facilitates binding interactions that can modulate physiological processes. While detailed studies are still needed to elucidate the exact pathways involved, preliminary research suggests that this compound may influence neurotransmitter systems, particularly those related to dopamine and norepinephrine .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Neurotransmitter Modulation

- Potential applications in treating conditions such as depression and anxiety disorders due to its ability to interact with neurotransmitter systems .

2. Antimicrobial and Antiviral Properties

3. Anti-inflammatory Effects

- Some derivatives of pyrrolidine compounds have shown the ability to inhibit COX-2, suggesting potential anti-inflammatory applications .

Case Studies and Research Findings

A number of studies have explored the implications of this compound in various contexts:

Applications in Drug Development

The compound is being explored for various applications within medicinal chemistry:

- Pharmacophore Design : It serves as a scaffold for new drug candidates targeting central nervous system disorders.

- Synthesis of Complex Molecules : As a versatile building block in organic synthesis, it can lead to the development of novel pharmaceuticals .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one, considering yield and purity?

- Methodological Answer : A modified Mannich reaction using pyrrolidine derivatives and ketone precursors under inert gas (e.g., argon) is commonly employed. Catalytic systems like AlCl₃ in toluene at elevated temperatures (~85°C) can enhance reaction efficiency. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) achieves >70% yield, as demonstrated in analogous ketamine syntheses . HRMS and NMR validation are critical for confirming structural integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact, as pyrrolidine derivatives may exhibit neurotoxic or irritant properties. In case of exposure, wash affected areas with water and consult safety data sheets (SDS) for specific first-aid measures. Store in airtight containers away from oxidizers, referencing protocols for structurally similar amines .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Combine HPLC (≥98% purity threshold) with spectroscopic techniques. For example, compare experimental HRMS data (e.g., [M+H]+ and [M+Na]+ adducts) to theoretical values (Δ < 0.0012 Da) to confirm molecular identity. NMR (¹H/¹³C) should resolve characteristic peaks for the aminopyrrolidine and methylpropanone moieties .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be applied to track the metabolic fate of this compound in biological systems?

- Methodological Answer : Incorporate deuterium at the methylpropanone or pyrrolidine positions via deuterated reagents (e.g., CD₃I). Use LC-MS/MS to monitor deuterated metabolites in in vitro or in vivo studies. This approach, validated for pyrrolidine derivatives, enables precise pharmacokinetic profiling .

Q. What role does conformational flexibility play in the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform X-ray crystallography or DFT calculations to analyze the compound’s low-energy conformers. For example, the pyrrolidine ring’s chair-boat transitions and ketone orientation may influence binding affinity. Structural analogs with locked conformations (e.g., via methyl substitution) can isolate critical interactions .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. HRMS) be resolved during structural elucidation?

- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations. If HRMS suggests unexpected adducts (e.g., sodium/potassium), repeat analyses in different ionization modes (ESI vs. APCI). For unresolved discrepancies, synthesize derivatives (e.g., acylated amines) to confirm functional group assignments .

Q. What advanced analytical techniques are effective for quantifying trace impurities in pharmaceutical formulations containing this compound?

- Methodological Answer : Use UPLC-PDA coupled with charged aerosol detection (CAD) for non-UV-active impurities. Validate methods per ICH Q2(R2) guidelines, with LOQ ≤ 0.05%. For structural identification, high-resolution tandem MS (HRMS/MS) fragments impurities, referencing libraries for pyrrolidine-related degradants .

Q. Can this compound act as a photoinitiator in polymer synthesis, and what mechanisms govern its activity?

- Methodological Answer : Test its UV absorption profile (e.g., λmax ~250–300 nm) and radical generation efficiency via ESR spectroscopy. Compare with known α-aminoketone photoinitiators (e.g., 2-benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone). The tertiary amine in pyrrolidine may enhance hydrogen abstraction, accelerating polymerization .

Notes on Evidence Utilization

- Synthesis and characterization methods are extrapolated from analogous ketamine and pyrrolidine derivatives .

- Safety protocols align with SDS for structurally related compounds .

- Advanced techniques (isotopic labeling, conformational analysis) derive from isotopic analogs and crystallography studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.